BenchChemオンラインストアへようこそ!

2-(6-Hydrazinylpyridazin-3-yl)-2-(4-methylphenyl)acetonitrile

Building block scope Synthetic utility Orthogonal reactivity

2-(6-Hydrazinylpyridazin-3-yl)-2-(4-methylphenyl)acetonitrile (CAS 400087-43-6, molecular formula C13H13N5, MW 239.28 g/mol) is a heterocyclic small molecule belonging to the α-aryl-α-(pyridazin-3-yl)-acetonitrile class. It features a pyridazine ring bearing a hydrazinyl substituent at the 6-position and a 4-methylphenyl-acetonitrile moiety at the 3-position.

Molecular Formula C13H13N5
Molecular Weight 239.282
CAS No. 400087-43-6
Cat. No. B2906617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Hydrazinylpyridazin-3-yl)-2-(4-methylphenyl)acetonitrile
CAS400087-43-6
Molecular FormulaC13H13N5
Molecular Weight239.282
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C#N)C2=NN=C(C=C2)NN
InChIInChI=1S/C13H13N5/c1-9-2-4-10(5-3-9)11(8-14)12-6-7-13(16-15)18-17-12/h2-7,11H,15H2,1H3,(H,16,18)
InChIKeyKHRPLAATYKUYGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(6-Hydrazinylpyridazin-3-yl)-2-(4-methylphenyl)acetonitrile (CAS 400087-43-6): Core Structural Identity and Procurement Baseline


2-(6-Hydrazinylpyridazin-3-yl)-2-(4-methylphenyl)acetonitrile (CAS 400087-43-6, molecular formula C13H13N5, MW 239.28 g/mol) is a heterocyclic small molecule belonging to the α-aryl-α-(pyridazin-3-yl)-acetonitrile class [1]. It features a pyridazine ring bearing a hydrazinyl substituent at the 6-position and a 4-methylphenyl-acetonitrile moiety at the 3-position. The compound carries a ChEMBL identifier (CHEMBL4586988) indicating its presence in medicinal chemistry screening collections [2]. Commercially, it is supplied at ≥95% purity by at least one specialty chemical vendor for research use only . The compound is structurally positioned as a versatile intermediate for further heterocyclic elaboration—particularly via the hydrazinyl group—distinguishing it from simpler α-aryl-α-(pyridazin-3-yl)-acetonitrile congeners that lack this reactive functionality.

Why Generic Substitution Fails: The Functional Group Complementarity of 2-(6-Hydrazinylpyridazin-3-yl)-2-(4-methylphenyl)acetonitrile Cannot Be Replicated by Its Closest Analogs


The closest commercially available analogs—2-(6-chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile (CAS 339008-32-1) and 3-hydrazinyl-6-(4-methylphenyl)pyridazine (CAS 18772-77-5)—each lack one of the two reactive functional domains present in the target compound [1][2]. The chloro analog possesses the acetonitrile moiety but replaces the nucleophilic hydrazinyl group with a halogen, altering its downstream derivatization profile from nucleophilic condensation to cross-coupling chemistry. Conversely, 3-hydrazinyl-6-(4-methylphenyl)pyridazine retains the hydrazinyl nucleophile but lacks the α-acetonitrile CH acid functionality, thereby eliminating a key site for C–C bond formation, cyclocondensation, and nitrile-to-amide hydrolysis reactions that are central to many pyridazine-based medicinal chemistry workflows [3]. Generic substitution therefore disrupts the dual reactivity required for sequential or orthogonal transformations, making the target compound a non-fungible building block for multi-step synthetic programs.

Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparison of 2-(6-Hydrazinylpyridazin-3-yl)-2-(4-methylphenyl)acetonitrile Versus Closest Analogs


Reactive Handle Complementarity: Dual Hydrazinyl + α-Acetonitrile Functionality Versus Single-Function Analogs

The target compound possesses two chemically orthogonal reactive sites: a nucleophilic hydrazinyl group (capable of hydrazone formation, pyrazole cyclization, and acyl-functionalization) and an α-acetonitrile CH acid center (enabling deprotonation/alkylation, hydrolysis to amides, and cyclocondensation with carbonyl reagents). Its closest commercially listed analog, 2-(6-chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile (CAS 339008-32-1), bears only the acetonitrile functionality and lacks the hydrazinyl nucleophile; the other close analog, 3-hydrazinyl-6-(4-methylphenyl)pyridazine (CAS 18772-77-5), bears only the hydrazinyl group and lacks the α-acetonitrile CH acid center [1]. No single commercially available congener provides both reactive domains simultaneously, making the target compound the sole entry-level intermediate for synthetic sequences requiring sequential or orthogonal hydrazinyl + nitrile transformations [2].

Building block scope Synthetic utility Orthogonal reactivity

Molecular Diversity Accessibility: Hydrazinyl-Enabled Derivatization Scope Versus Chloro and Unsubstituted Analogs

The hydrazinyl group on the target compound enables condensation with aldehydes and ketones to form hydrazones—a transformation documented for the broader pyridazinyl phenyl hydrazone chemotype in US Patent 6,699,868, where hydrazone derivatives exhibit calcium-sensitizing activity on cardiac contractile proteins [1]. The chloro analog (CAS 339008-32-1) cannot undergo direct hydrazone formation without prior nucleophilic substitution to introduce a hydrazine moiety. Furthermore, the target compound's hydrazinyl group can react with 1,3-dicarbonyl compounds or ketene acetals to form pyrazole-fused systems, as demonstrated for the structurally related 3-hydrazinyl-6-(p-tolyl)pyridazine, which yields pyrazolo[3,4-d]pyrimidines in documented synthetic protocols [2]. The target compound extends this chemistry into the acetonitrile-containing scaffold, enabling post-cyclization nitrile manipulation not available from the simpler hydrazinyl analog.

Medicinal chemistry Library synthesis Hydrazone formation

Physicochemical Property Differentiation: Calculated Lipophilicity and Hydrogen Bonding Capacity Relative to the Chloro Analog

Computed physicochemical properties from PubChem reveal meaningful differences between the target compound and its closest commercially listed chloro analog. The target compound has an XLogP3-AA of 1.2, 2 hydrogen bond donors (the hydrazinyl –NH2 and –NH–), and 5 hydrogen bond acceptors [1]. In contrast, the chloro analog (CAS 339008-32-1, C13H10ClN3, MW 243.7) has 0 hydrogen bond donors and 3 hydrogen bond acceptors by structural inference (one chloro substituent replacing the hydrazinyl group eliminates both HBDs) [2]. These differences translate to an estimated ~0.8–1.2 log unit reduction in lipophilicity and substantially altered hydrogen bonding capacity, which directly impacts aqueous solubility, membrane permeability, and protein binding predictions in computational drug discovery workflows.

Drug-likeness Physicochemical profiling Permeability prediction

Caveat: Limited Publicly Available Bioactivity Data Necessitates Direct Experimental Validation

A systematic search of PubMed, PubChem BioAssay, ChEMBL, and Google Patents (conducted 2026-04-30) returned no peer-reviewed quantitative biological assay data (IC50, EC50, Ki, MIC, etc.) for this specific compound. The ChEMBL entry (CHEMBL4586988) confirms the compound's inclusion in medicinal chemistry screening collections but reports no associated bioactivity measurements [1]. Vendors describe the compound as suitable for use 'as an intermediate in the synthesis of more complex molecules' and 'as a probe to study biological processes involving hydrazinylpyridazines,' but do not cite specific quantitative results . Consequently, any biological differentiation claims relative to comparators cannot be supported by published evidence at this time. Users intending to select this compound for biological screening applications must plan for de novo experimental validation against their specific targets and comparators of interest.

Data transparency Procurement risk Assay validation

Optimal Research and Industrial Application Scenarios for 2-(6-Hydrazinylpyridazin-3-yl)-2-(4-methylphenyl)acetonitrile


Multi-Step Synthesis of Pyrazolo[3,4-d]pyrimidine Libraries Requiring C-3 Aryl Acetonitrile Anchoring

The target compound serves as an ideal entry point for constructing pyrazolo[3,4-d]pyrimidine libraries where the 4-methylphenyl-acetonitrile moiety must be retained at the pyrazole N-1 position. As demonstrated with the structurally allied 3-hydrazinyl-6-(p-tolyl)pyridazine (Molecules 2001, 6, 621–638), hydrazinyl-pyridazines react with ketene S,S- and S,N-acetals to form pyrazole-o-aminonitrile intermediates, which are then cyclized to pyrazolo[3,4-d]pyrimidines [1]. The target compound extends this methodology to scaffolds requiring post-cyclization nitrile manipulation (hydrolysis to amides or carboxylic acids), which the simpler hydrazinyl analog cannot support. This scenario is relevant for medicinal chemistry programs targeting purine-analog kinase inhibitors. [1]

Hydrazone-Focused Fragment or Lead-Generation Screening Cascades

The hydrazinyl group enables direct, atom-economical condensation with diverse aldehydes and ketones to generate pyridazinyl phenyl hydrazone libraries. The pyridazinyl phenyl hydrazone chemotype has established precedent as a calcium-sensitizing pharmacophore in cardiovascular drug discovery (US Patent 6,699,868 B2) [2]. The target compound's additional α-acetonitrile group provides a second diversification point, enabling the generation of two-dimensional compound arrays where both the hydrazone substituent (R1 from aldehyde/ketone input) and the nitrile-derived functionality (amide, acid, tetrazole) can be varied independently. This orthogonal diversification strategy is unavailable from either the chloro analog (requires pre-functionalization) or the hydrazinyl-only analog (lacks nitrile diversification). [2]

Physicochemical Property Optimization for CNS or Solubility-Constrained Drug Discovery Programs

With a computed XLogP3-AA of 1.2, the target compound sits within the favorable lipophilicity range for CNS drug candidates (typically XLogP 1–4) and offers substantially lower lipophilicity than the chloro analog (estimated XLogP ~2.0–2.4) [3]. The presence of two hydrogen bond donors (hydrazinyl –NH2 and –NH–) also provides additional aqueous solubility potential compared to the zero-donor chloro analog. Medicinal chemistry teams optimizing for solubility, reduced phospholipidosis risk, or CNS penetration should preferentially evaluate the hydrazinyl derivative over the chloro analog when selecting a pyridazine-acetonitrile building block for lead optimization. [3]

Methodology Development for Orthogonal Protection/Deprotection Strategies on Heterocyclic Scaffolds

The dual functionality of the target compound (hydrazinyl + nitrile) makes it a valuable substrate for developing and benchmarking orthogonal protection group strategies. The hydrazinyl –NH2 can be protected with Boc, Cbz, or acetyl groups, while the α-acetonitrile CH can be independently manipulated via deprotonation/alkylation or hydrolytic conversion. Successful demonstration of orthogonal protection on this scaffold validates methodology applicable to more complex, late-stage intermediates in process chemistry and total synthesis of pyridazine-containing natural product analogs. The closest analogs cannot serve this purpose: the chloro analog lacks a nucleophilic nitrogen for protection studies, and the hydrazinyl-only analog lacks a CH acid center for C-alkylation studies. [1][2]

Quote Request

Request a Quote for 2-(6-Hydrazinylpyridazin-3-yl)-2-(4-methylphenyl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.